molecular formula C14H19NO2 B1461468 2-(3,5-Dimethylpiperidin-1-yl)benzoic acid CAS No. 1020933-61-2

2-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Cat. No. B1461468
CAS RN: 1020933-61-2
M. Wt: 233.31 g/mol
InChI Key: YADYXZROCIDALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpiperidin-1-yl)benzoic acid (DMPB) is a synthetic organic compound with a molecular formula of C13H19NO2. It is a white crystalline solid and has a melting point of 114-116 °C. DMPB is an analog of benzoic acid, which is a widely used food preservative. It is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis and Chemical Reactivity: A study on the synthesis of potential antitubercular and antimicrobial s-triazine-based scaffolds involving bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides showcases the versatility of dimethylpiperidinyl-substituted compounds in creating biologically active molecules through Suzuki cross-coupling reactions (Patel et al., 2012).
  • Material Science Applications: The fixation and structural analysis of multilayered structures involving benzoic acid derivatives in liquid-crystalline complexes highlight the compound's utility in material science, particularly for the creation of polymers with specific nanoscale properties (Kishikawa et al., 2008).

Biological Activity

  • Anti-inflammatory Properties: Research on benzoic acid derivatives from Melicope semecarpifolia demonstrated potent anti-inflammatory activities, suggesting the potential therapeutic applications of such compounds in managing inflammatory conditions (Chen et al., 2008).

Chemical Modification and Drug Development

  • Drug Development: Studies on the modification of triterpenoids to improve the antiviral properties of HIV-1 maturation inhibitors showcase the application of benzoic acid derivatives in the development of new pharmaceuticals, emphasizing the importance of structural modifications for enhancing biological activity (Swidorski et al., 2016).

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-7-11(2)9-15(8-10)13-6-4-3-5-12(13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADYXZROCIDALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylpiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.